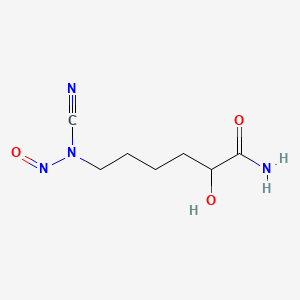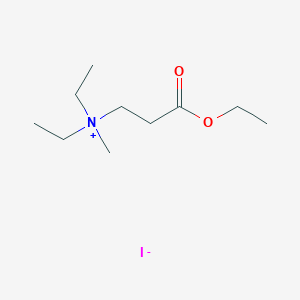
Bis-(2,4,6-tribromophenyl)maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2,4,6-tribromophenyl)maleate typically involves the esterification of maleic acid with 2,4,6-tribromophenol . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis-(2,4,6-tribromophenyl)maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Various substituted phenyl maleates.
Scientific Research Applications
Bis-(2,4,6-tribromophenyl)maleate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis-(2,4,6-tribromophenyl)maleate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function . This interaction can disrupt normal biological processes, making the compound effective as a flame retardant and in other applications .
Comparison with Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) .
- Decabromodiphenyl ethane (DBDPE) .
- Hexabromobenzene (HBBz) .
- Pentabromoethylbenzene (PBEB) .
- Pentabromotoluene (PBT) .
Comparison: Bis-(2,4,6-tribromophenyl)maleate is unique due to its specific ester structure, which provides distinct chemical and physical properties compared to other brominated flame retardants . Its high bromine content and stability make it particularly effective in applications requiring high flame retardancy .
Properties
CAS No. |
68084-32-2 |
|---|---|
Molecular Formula |
C16H6Br6O4 |
Molecular Weight |
741.6 g/mol |
IUPAC Name |
bis(2,4,6-tribromophenyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1- |
InChI Key |
YLJNTEPTKSJUFE-UPHRSURJSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OC(=O)/C=C\C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)




![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)





![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
